molecular formula C20H17N3OS B11204738 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide

2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide

Cat. No.: B11204738
M. Wt: 347.4 g/mol
InChI Key: ODSIPIHVIRUGDZ-UHFFFAOYSA-N
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Description

2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b]thiazole core, which is fused with a phenyl group and an acetamide moiety, making it a molecule of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide typically involves the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone. For instance, starting with 2-aminothiazole and reacting it with a phenacyl bromide derivative under basic conditions can yield the imidazo[2,1-b]thiazole core.

    Acetamide Formation: The imidazo[2,1-b]thiazole intermediate is then reacted with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine to form the acetamide group.

    Substitution with o-Tolyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the acetamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings, using electrophiles or nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Studies have indicated that derivatives of imidazo[2,1-b]thiazoles exhibit significant activity against a range of bacterial and fungal strains.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, it is believed to inhibit specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Phenylimidazo[2,1-b]thiazol-5-yl)methanol
  • 2-(6-Phenylimidazo[2,1-b]thiazol-4-yl)ethanamine
  • 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid

Uniqueness

Compared to these similar compounds, 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide stands out due to its specific substitution pattern and functional groups, which confer unique chemical reactivity and biological activity. Its acetamide group, in particular, allows for additional hydrogen bonding interactions, enhancing its binding affinity to biological targets.

Properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

InChI

InChI=1S/C20H17N3OS/c1-14-7-5-6-10-17(14)21-19(24)11-16-13-25-20-22-18(12-23(16)20)15-8-3-2-4-9-15/h2-10,12-13H,11H2,1H3,(H,21,24)

InChI Key

ODSIPIHVIRUGDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4

Origin of Product

United States

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